11,12-Secotanshinone Core: A Distinct Chemical Fingerprint
Tanshinoic acid A possesses a core 11,12-secotanshinone skeleton, a structural feature resulting from oxidative cleavage of the C11-C12 bond in the tanshinone ring system. This is a fundamental chemical difference from the major bioactive tanshinones (Tanshinone IIA, Cryptotanshinone, Tanshinone I), which retain an intact tanshinone core [1]. The presence of this seco-skeleton in Tanshinoic acid A is confirmed by 2D NMR and HRESIMS data, establishing it as a distinct chemical entity [2].
| Evidence Dimension | Molecular Skeleton |
|---|---|
| Target Compound Data | 11,12-secotanshinone core |
| Comparator Or Baseline | Tanshinone IIA, Cryptotanshinone, Tanshinone I: intact tanshinone core |
| Quantified Difference | Presence vs. absence of oxidative cleavage at C11-C12 bond |
| Conditions | Structural determination by 2D NMR and HRESIMS |
Why This Matters
The unique seco-skeleton confers distinct chemical properties (e.g., increased conformational flexibility) and different molecular recognition profiles compared to non-seco tanshinones, directly impacting biological target engagement and analytical behavior.
- [1] Wang X, Yang Y, Liu X, et al. Pharmacological properties of tanshinones, the natural products from Salvia miltiorrhiza. Frontiers in Pharmacology. 2020;11:193. View Source
- [2] Gu QC, Feng ZM, Jiang JS, et al. Three 11,12-seco-tanshinone derivatives from the rhizomes of Salvia miltiorrhiza. Journal of Asian Natural Products Research. 2020;22(10):935-941. View Source
